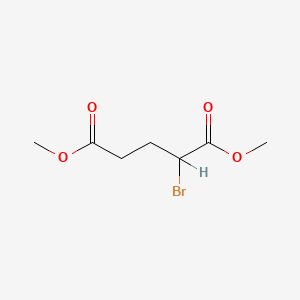

Dimethyl 2-bromopentanedioate

CAS No.: 760-94-1

Cat. No.: VC1966306

Molecular Formula: C7H11BrO4

Molecular Weight: 239.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 760-94-1 |

|---|---|

| Molecular Formula | C7H11BrO4 |

| Molecular Weight | 239.06 g/mol |

| IUPAC Name | dimethyl 2-bromopentanedioate |

| Standard InChI | InChI=1S/C7H11BrO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3 |

| Standard InChI Key | MUPSZQADJPIQMZ-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC(C(=O)OC)Br |

| Canonical SMILES | COC(=O)CCC(C(=O)OC)Br |

Introduction

Chemical Identity and Physical Properties

Dimethyl 2-bromopentanedioate, with CAS number 760-94-1, is a brominated dicarboxylic acid ester with distinct physical and chemical characteristics that make it suitable for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁BrO₄ |

| Molecular Weight | 239.06 g/mol |

| Density | 1.452 g/cm³ |

| Boiling Point | 240.3°C at 760 mmHg |

| Flash Point | 99.1°C |

| Physical State | Liquid |

| IUPAC Name | Dimethyl 2-bromopentanedioate |

The structural information provides further insight into the compound's chemical behavior and reactivity patterns :

| Structural Identifier | Value |

|---|---|

| SMILES | COC(=O)CCC(C(=O)OC)Br |

| InChI | InChI=1S/C7H11BrO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3 |

| InChI Key | MUPSZQADJPIQMZ-UHFFFAOYSA-N |

Synthesis Methods

Laboratory Synthesis

The primary method for synthesizing dimethyl 2-bromopentanedioate involves the bromination of dimethyl pentanedioate. This reaction typically employs bromine (Br₂) in solvents such as carbon tetrachloride (CCl₄) or acetic acid (CH₃COOH). The reaction conditions must be carefully controlled to ensure selective bromination at the α-position.

Industrial Production

Industrial production of dimethyl 2-bromopentanedioate follows a multi-step process :

-

Esterification of glutaric acid with methanol to produce dimethyl glutarate, catalyzed by a strong acid such as sulfuric acid

-

Bromination of dimethyl glutarate using bromine under controlled conditions

-

Purification of the final product through distillation or recrystallization techniques

In industrial settings, continuous flow reactors are often employed to maintain consistent reaction conditions and improve yields . The use of catalysts and optimization of reaction parameters enhances the efficiency of the process and ensures high-quality product formation.

Chemical Reactivity

The chemical behavior of dimethyl 2-bromopentanedioate is primarily governed by its electrophilic α-carbon bearing the bromine atom and the two ester functionalities. This unique structure allows for various chemical transformations that make the compound valuable in organic synthesis.

Nucleophilic Substitution Reactions

The α-bromo group serves as an excellent leaving group in nucleophilic substitution reactions. Common nucleophiles that react with dimethyl 2-bromopentanedioate include:

-

Hydroxide ions (OH⁻) leading to α-hydroxy esters

-

Alkoxide ions (RO⁻) producing α-alkoxy esters

-

Amines (RNH₂) yielding α-amino esters

These reactions typically occur under basic conditions using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in appropriate solvents .

Reduction Reactions

The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether. This transformation leads to the formation of corresponding diols, which are important intermediates in organic synthesis .

Hydrolysis Reactions

Under acidic or basic conditions, the ester groups undergo hydrolysis to form the corresponding carboxylic acids. This reaction is commonly performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous media .

Applications in Chemical Research

Organic Synthesis

Research Findings on Biological Activity

Preliminary studies suggest that compounds structurally similar to dimethyl 2-bromopentanedioate exhibit potential antimicrobial activity. The compound's structural features make it a candidate for further investigation in antimicrobial research.

Research has also explored the compound's role as an enzyme inhibitor in metabolic pathways. These studies provide insights into the potential therapeutic applications of dimethyl 2-bromopentanedioate derivatives.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural characteristics of dimethyl 2-bromopentanedioate. The compound shows distinct signals in both ¹H NMR and ¹³C NMR spectra, which are useful for structural verification and quality control .

Carbon chemical shifts are typically reported in parts per million (ppm) using internal standards such as residual chloroform (77.16 ppm) or dimethyl sulfoxide (39.52 ppm) .

Comparison with Structural Analogs

Dimethyl 2-bromopentanedioate can be compared with several structural analogs to understand the effect of different substituents on chemical properties and reactivity:

| Compound | Key Differences | Effect on Reactivity |

|---|---|---|

| Diethyl 2-bromopentanedioate | Contains ethyl ester groups instead of methyl | Slightly decreased reactivity, increased solubility in non-polar solvents |

| Dimethyl 2-chloropentanedioate | Contains chlorine instead of bromine | Decreased reactivity in nucleophilic substitution reactions |

| Diethyl 2,4-dibromopentanedioate | Contains two bromine atoms at positions 2 and 4 | Enhanced electrophilicity, more complex reaction patterns |

The uniqueness of dimethyl 2-bromopentanedioate lies in its specific reactivity profile, influenced by the presence of the bromine atom as an excellent leaving group in nucleophilic substitution reactions .

| Quantity | Price Range (EUR) | Purity |

|---|---|---|

| 250 mg | 29.00 - 109.00 | 95.0-95.0% |

| 1 g | 75.00 - 166.00 | 95.0-95.0% |

| 5 g | 274.00 - 584.00 | 95.0-95.0% |

| 2500 mg | 410.00 | Min. 95% |

These prices are indicative and may vary depending on the supplier, purity specifications, and other factors .

Predicted Collision Cross Section Data

Advanced analytical techniques provide additional physical data about dimethyl 2-bromopentanedioate. The predicted collision cross-section (CCS) values for various adducts of the compound are valuable for mass spectrometry applications:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 238.99135 | 141.3 |

| [M+Na]+ | 260.97329 | 141.0 |

| [M+NH4]+ | 256.01789 | 143.9 |

| [M+K]+ | 276.94723 | 143.9 |

| [M-H]- | 236.97679 | 137.7 |

| [M+Na-2H]- | 258.95874 | 140.5 |

| [M]+ | 237.98352 | 138.7 |

| [M]- | 237.98462 | 138.7 |

These values are particularly useful in analytical chemistry for compound identification and characterization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume